L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-

ADEPT Prodrug activation Cytotoxicity differential

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- (CAS 156078-79-4), also referred to as PGP (phenyl glutamate prodrug) or 4-[N,N-bis(2-chloroethyl)amino]phenoxycarbonyl-L-glutamic acid, is a synthetic bifunctional alkylating agent prodrug developed for antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). The compound consists of a glutamic acid moiety linked via a carbamate bond to a 4-[bis(2-chloroethyl)amino]phenol nitrogen mustard warhead.

Molecular Formula C16H20Cl2N2O6
Molecular Weight 407.2 g/mol
CAS No. 156078-79-4
Cat. No. B3048096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-
CAS156078-79-4
Molecular FormulaC16H20Cl2N2O6
Molecular Weight407.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(CCCl)CCCl)OC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C16H20Cl2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1
InChIKeyIWDNRGMFTDZABC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- (CAS 156078-79-4): A Carboxypeptidase G2-Activated Nitrogen Mustard Prodrug for Targeted Cancer Therapy Research


L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- (CAS 156078-79-4), also referred to as PGP (phenyl glutamate prodrug) or 4-[N,N-bis(2-chloroethyl)amino]phenoxycarbonyl-L-glutamic acid, is a synthetic bifunctional alkylating agent prodrug developed for antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). The compound consists of a glutamic acid moiety linked via a carbamate bond to a 4-[bis(2-chloroethyl)amino]phenol nitrogen mustard warhead. It is selectively cleaved by the bacterial enzyme carboxypeptidase G2 (CPG2) to release the highly cytotoxic 4-[bis(2-chloroethyl)amino]phenol drug at tumor sites [1]. This compound serves as a critical research tool for studying targeted cancer chemotherapy strategies and enzyme-prodrug systems.

Why Generic Substitution Fails for L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-: Structural Determinants of Activation Kinetics, Cytotoxic Differential, and Therapeutic Window


Seemingly minor structural modifications among nitrogen mustard prodrugs—halogen substitution (chloro vs. iodo vs. bromo), linker type (carbamate vs. amide vs. self-immolative spacer), and amino acid identity—profoundly alter CPG2 substrate kinetics (KM, kcat), chemical stability, prodrug/drug cytotoxicity differential, and in vivo tumor selectivity. For example, replacing chlorine with iodine (ZD2767P) shifts the kcat/KM ratio and reduces plasma half-life of the released drug, while substituting the glutamate moiety with a tetrazole-containing amino acid (PTP) reduces CPG2 substrate efficiency by ~10-fold [1]. Consequently, interchanging prodrugs without experimental validation risks altering activation efficiency, bystander killing, and therapeutic index.

Quantitative Comparative Evidence for L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- (PGP) vs. Closest Analogs and In-Class Alternatives


Prodrug-to-Drug Cytotoxicity Differential: PGP Achieves a >100-Fold Therapeutic Window in LoVo Colorectal Cancer Cells

PGP demonstrates a prodrug-to-parent-drug cytotoxicity differential of 100- to 200-fold in LoVo colorectal tumor cells following a 1 h exposure, where the active drug 4-[bis(2-chloroethyl)amino]phenol exhibits an IC50 of 1.4 µM [1]. In comparison, the clinical candidate ZD2767P (di-iodo analog) shows a 138-fold differential (prodrug IC50 = 47 µM, drug IC50 = 0.34 µM) under similar conditions [2]. Both substantially exceed the differentials reported for earlier CMDA-based systems (11- to 95-fold sensitivity shifts between CPG2-expressing and control cells) [3], confirming that phenol mustard prodrugs provide a wider selectivity window.

ADEPT Prodrug activation Cytotoxicity differential

CPG2 Substrate Efficiency: PGP Is a 10-Fold Better Substrate Than the Closely Related PTP Prodrug

In a direct head-to-head comparison within the same study, PGP was shown to be a 10-fold better substrate for CPG2 than the tetrazole-containing prodrug PTP [(S)-2-[N-[4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl]amino]-4-(5-tetrazoyl)butyric acid] [1]. Despite this kinetic advantage, PTP produced superior anti-tumor activity at high conjugate doses, indicating that CPG2 substrate efficiency and in vivo efficacy are not linearly correlated; however, for researchers optimizing enzyme-prodrug pairs, PGP's higher kcat/KM makes it the preferred substrate for minimizing the enzyme dose required for activation.

Enzyme kinetics Carboxypeptidase G2 Substrate specificity

Potency of Released Drug: Phenol Mustard Drug from PGP Is Up to 70-Fold More Potent Than the Benzoic Acid Mustard Released from CMDA

The active drug 4-[bis(2-chloroethyl)amino]phenol released from PGP upon CPG2 cleavage is a phenol mustard that is up to 70-fold more cytotoxic than 4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoic acid, the active drug released from the earlier-generation prodrug CMDA [1]. This potency advantage is attributed to the electron-donating effect of the phenolic hydroxyl group, which enhances aziridinium ion formation and DNA cross-linking efficiency compared to the electron-withdrawing benzoic acid scaffold in CMDA's drug.

Nitrogen mustard DNA alkylation Cytotoxic potency

In Vivo Tumor Regression: PGP Combined with Targeted CPG2 Conjugate Produces 14-28 Day Growth Delays and Regressions in LoVo Xenografts

In nude mice bearing established LoVo colorectal tumor xenografts, administration of PGP (at doses causing 6-8% body weight loss) 72 h after A5B7-CPG2 conjugate injection resulted in tumor regressions and growth delays of 14-28 days [1]. In contrast, prodrug alone, active drug alone, or prodrug combined with a non-specific conjugate produced minimal anti-tumor activity, confirming that tumor-localized CPG2 activation is required for efficacy. For comparison, the ZD2767 system (di-iodo analog) produced approximately 50% complete tumor regressions and growth delays exceeding 30 days in the same model [2], indicating that while the di-iodo analog shows enhanced potency, PGP remains a validated reference compound for establishing baseline ADEPT efficacy.

In vivo efficacy Xenograft Tumor regression

Structural Basis for Activation Selectivity: Carbamate Linkage Enables Direct CPG2 Cleavage Without Self-Immolative Spacer Requirement

PGP incorporates a carbamate bond directly linking the glutamic acid masking group to the phenol mustard warhead. This design permits direct single-step enzymatic cleavage by CPG2 to release the active drug, in contrast to self-immolative prodrugs (e.g., compounds 37 and 40 in Niculescu-Duvaz et al. [1]) that require a 1,6-elimination spacer and exhibit IC50 prodrug/drug ratios of 20- to 33-fold—substantially lower than PGP's >100-fold window. The direct-cleavage architecture of PGP contributes to its favorable activation kinetics and high cytotoxicity differential.

Prodrug design Linker chemistry Enzyme activation

Optimal Research and Industrial Application Scenarios for L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- (PGP)


Reference Standard for Benchmarking New CPG2-Activatable Prodrugs in ADEPT/GDEPT Research

PGP serves as a well-characterized reference prodrug with documented CPG2 substrate kinetics, prodrug/drug cytotoxicity differential (>100-fold), and in vivo tumor regression data [1]. Laboratories developing novel enzyme-prodrug combinations can use PGP to calibrate activation assays, validate CPG2 enzyme activity, and compare therapeutic windows against an established benchmark. Its reproducible performance across multiple studies makes it ideal for head-to-head comparisons with next-generation candidates.

Tool Compound for Investigating DNA Cross-Linking Mechanisms of Phenol Nitrogen Mustards

The released drug from PGP, 4-[bis(2-chloroethyl)amino]phenol, is a bifunctional alkylating agent that forms DNA interstrand cross-links. PGP can be employed in combination with purified CPG2 to generate controlled concentrations of the active drug for mechanistic studies of DNA damage, repair kinetics, and apoptosis induction [2]. The chloroethyl leaving group provides distinct alkylation kinetics compared to iodoethyl analogs, enabling comparative studies of warhead reactivity.

In Vivo Pharmacology Studies of Tumor-Selective Prodrug Activation in Xenograft Models

PGP combined with A5B7-CPG2 conjugate produces reproducible tumor regressions and 14-28 day growth delays in LoVo colorectal xenografts [1]. Researchers studying tumor-targeted enzyme delivery, bystander killing effects, or combination therapies can utilize PGP as a pharmacologically active prodrug with established dosing parameters (doses causing 6-8% body weight loss) and a well-defined 72 h enzyme-prodrug interval for optimal tumor-to-normal tissue conjugate ratios.

Synthetic Chemistry Reference for Carbamate-Linked Glutamic Acid Prodrug Synthesis

PGP's carbamate-linked structure provides a synthetic template for developing new glutamate-masked prodrugs. The compound's synthesis, involving coupling of 4-[bis(2-chloroethyl)amino]phenyl chloroformate or activated carbonate with L-glutamic acid [3], serves as a model reaction for producing structurally related prodrug libraries with modified warheads or amino acid carriers. Procurement of high-purity PGP enables analytical method development and quality control reference material preparation.

Quote Request

Request a Quote for L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.